Hydrogen Bond Donor/Acceptor Capacity: A Key Differentiator from N-(2,6-dichlorobenzyl)acetamide
The presence of a primary amine on the acetamide alpha-carbon in 2-Amino-N-(2,6-dichloro-benzyl)-acetamide fundamentally alters its hydrogen-bonding profile compared to N-(2,6-dichlorobenzyl)acetamide. This is a critical factor in molecular recognition. While a crystal structure of the target compound is not available, the structural analog N-(2,6-dichlorobenzyl)acetamide has been co-crystallized with the second bromodomain of PHIP (PDB: 5ENC), demonstrating the potential of this core scaffold to engage in specific protein interactions [1]. The target compound's extra hydrogen bond donor and acceptor sites provide the potential for a distinct binding mode and different biological selectivity, a common driver for lead optimization efforts [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-(2,6-dichlorobenzyl)acetamide: 1 |
| Quantified Difference | +1 hydrogen bond donor |
| Conditions | Computed descriptor (Cactvs 3.4.8.18) [3] |
Why This Matters
The additional hydrogen bond donor allows for more complex and potentially more specific intermolecular interactions, a key factor in fragment-based drug discovery and SAR studies.
- [1] PDB. (2015). 5ENC: Crystal structure of the second bromodomain of Pleckstrin homology domain interacting protein (PHIP) in complex with N-(2,6-Dichlorobenzyl)acetamide. RCSB Protein Data Bank. View Source
- [2] PubChem. (2025). Compound Summary for CID 66568180, 2-Amino-N-(2,6-dichloro-benzyl)-acetamide. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 602663, N-[(2,6-dichlorophenyl)methyl]acetamide. National Center for Biotechnology Information. View Source
